molecular formula C16H24N2O2 B594321 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester CAS No. 1281335-10-1

3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B594321
CAS No.: 1281335-10-1
M. Wt: 276.38
InChI Key: HQGWZMHVKLIQIS-UHFFFAOYSA-N
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Description

3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with isopropylamine and benzyl chloroformate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help optimize the production process, reducing costs and improving yield.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester.

    N-Methylpiperidine: Another piperidine derivative with different substituents.

    Piperidine-4-carboxylic acid: A related compound with a carboxylic acid functional group.

Uniqueness

This compound is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its isopropylamino and benzyl ester groups differentiate it from other piperidine derivatives, making it valuable for specific applications in research and industry.

Biological Activity

3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a chemical compound with notable pharmacological potential, primarily due to its structural characteristics, which include a piperidine ring and an isopropylamino group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : Approximately 276.37 g/mol
  • Structural Features :
    • Contains a piperidine ring.
    • Features an isopropylamino group and a benzyl ester functional group.

The unique combination of these groups contributes to its reactivity and biological interactions, making it a candidate for various therapeutic applications.

This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of these targets, influencing numerous biological pathways. The piperidine moiety is particularly significant in binding interactions, which can modulate receptor activity.

Interaction with Receptors

Research indicates that compounds similar to this compound often target:

  • Histamine H3 Receptors : Involved in neurotransmission and have implications in pain management .
  • Sigma Receptors : These receptors play roles in various neurological processes, including pain perception and mood regulation .

Pharmacological Studies

The compound has been investigated for its potential in treating conditions such as:

  • Neuropathic Pain : Dual acting ligands targeting both histamine H3 and sigma-1 receptors have shown promising analgesic effects in preclinical models .
  • Neurodegenerative Disorders : Its ability to modulate receptor activity positions it as a candidate for further exploration in neurological therapies.

Case Studies

  • Analgesic Activity : A study on piperidine derivatives demonstrated that compounds with similar structures exhibited significant analgesic properties in both nociceptive and neuropathic pain models, suggesting potential for this compound in pain management therapies .
  • Enzyme Modulation : Research indicates that this compound may serve as a modulator of enzyme activity, which could be beneficial in developing therapeutic agents targeting specific disease pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameMolecular FormulaUnique Features
PiperidineC₅H₁₁NBasic structure without additional substituents
N-MethylpiperidineC₆H₁₃NContains a methyl group on the nitrogen
Piperidine-4-carboxylic acidC₆H₉NO₂Contains a carboxylic acid functional group
(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl esterC₁₈H₂₉N₃O₃Additional carboxymethyl group

The distinct combination of functional groups in this compound enhances its utility in specialized applications within both research and industry.

Properties

IUPAC Name

benzyl 3-(propan-2-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)17-15-9-6-10-18(11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWZMHVKLIQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735227
Record name Benzyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281335-10-1
Record name Benzyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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